molecular formula C16H18F3NO3 B4098741 (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid

Cat. No.: B4098741
M. Wt: 329.31 g/mol
InChI Key: HRJNUKJWFNXOCP-UHFFFAOYSA-N
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Description

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid is a complex organic compound with a molecular formula of C16H18F3NO3. This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a cyclopentyl ring via an acetic acid linkage. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The starting material, 4-(trifluoromethyl)aniline, is reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Cyclopentyl Ring Introduction: The intermediate product is then subjected to a cyclization reaction to form the cyclopentyl ring.

    Acetic Acid Addition: Finally, the cyclopentyl derivative is reacted with acetic anhydride or a similar reagent to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the cyclopentyl ring provides structural stability. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-{2-Oxo-2-[4-(trifluoromethoxy)anilino]ethyl}cyclopentyl)acetic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    (1-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclopentyl)acetic acid: Similar structure but with a phenyl group instead of an aniline group.

Uniqueness

The presence of the trifluoromethyl group in (1-{2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}cyclopentyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

2-[1-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO3/c17-16(18,19)11-3-5-12(6-4-11)20-13(21)9-15(10-14(22)23)7-1-2-8-15/h3-6H,1-2,7-10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJNUKJWFNXOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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